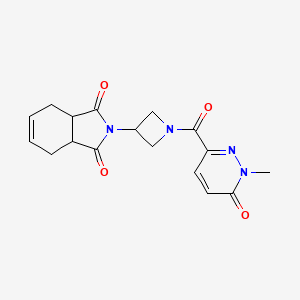

2-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Beschreibung

BenchChem offers high-quality 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[1-(1-methyl-6-oxopyridazine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-19-14(22)7-6-13(18-19)17(25)20-8-10(9-20)21-15(23)11-4-2-3-5-12(11)16(21)24/h2-3,6-7,10-12H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKBHFNGKBMCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes an isoindole core and a dihydropyridazine moiety. The molecular formula is , and it has a molecular weight of approximately 284.32 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

- Preliminary studies have shown that derivatives of pyridazine compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) and others through mechanisms involving apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Properties

- Compounds similar to the target structure have been noted for their ability to inhibit inflammatory pathways, particularly through the modulation of NF-kB and AP-1 signaling pathways. This suggests potential use in treating inflammatory diseases .

3. Antioxidant Effects

- The antioxidant capacity of related dihydropyridazine derivatives has been established in vitro, indicating that they may protect cells from oxidative stress .

The biological effects of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

- The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammatory processes. By binding to active sites on these enzymes, it can prevent substrate access and subsequent activity.

2. Modulation of Signal Transduction

- Interaction with cellular receptors can alter signal transduction pathways, leading to changes in gene expression associated with cell survival and proliferation.

Case Studies

Several studies have explored the biological effects of similar compounds:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound features a unique structural arrangement that includes:

- A tetrahydroisoindole core.

- A dihydropyridazine moiety.

- An azetidine ring.

These structural components contribute to its biological activity and interaction with various molecular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms such as inhibition of cyclin-dependent kinases (CDKs).

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Target Enzyme | Cell Line |

|---|---|---|---|

| Compound A | 0.36 | CDK2 | HeLa |

| Compound B | 1.8 | CDK9 | HCT116 |

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects by modulating pathways involved in inflammation. For example, it has been shown to inhibit the activity of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Study: Inhibition of Inflammatory Pathways

A study demonstrated that similar compounds reduced inflammation markers in animal models by targeting specific signaling pathways associated with inflammatory responses.

Synthesis Methodologies

The synthesis of this compound can be approached through various chemical reactions involving:

- Condensation reactions : Combining different precursors to form the desired structure.

- Cyclization reactions : Forming cyclic structures from linear precursors to enhance biological activity.

Table 2: Synthetic Routes for Similar Compounds

| Methodology | Description |

|---|---|

| Condensation | Reaction of 1-methyl-6-oxo-pyridazine with azetidine derivatives to form the core structure. |

| Cyclization | Use of heat or catalysts to promote ring formation from linear precursors. |

Pharmacological Insights

The pharmacological profile of the compound suggests potential applications in drug development:

- Targeting Enzymes : The compound interacts with key enzymes involved in cancer proliferation and inflammation.

Table 3: Pharmacological Targets

| Target Enzyme | Role in Disease | Interaction Type |

|---|---|---|

| CDK2 | Cell cycle regulation | Inhibition |

| COX | Prostaglandin synthesis | Inhibition |

Q & A

Q. How can researchers optimize the synthesis conditions for this compound to improve yield and purity?

To optimize synthesis, employ statistical experimental design (e.g., factorial design) to systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs reduce the number of experiments while identifying critical factors affecting yield . Reaction monitoring via real-time spectroscopic techniques (e.g., in situ IR or NMR) can track intermediate formation and adjust conditions dynamically . Post-synthesis, use chromatographic methods (HPLC or GC-MS) paired with mass spectrometry to validate purity .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

- 1H/13C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals, particularly for the azetidine and tetrahydroisoindole moieties .

- HRMS (ESI) : Confirm molecular weight with <1 ppm error to distinguish isobaric impurities .

- X-ray crystallography : Resolve stereochemistry if single crystals are obtainable.

- FT-IR : Identify carbonyl (C=O) and amide (N-H) stretches to verify functional group integrity .

Q. How can preliminary biological or catalytic activity studies be designed for this compound?

Use high-throughput screening (HTS) in enzyme inhibition assays or cell-based models to assess activity. For catalytic potential, test in model reactions (e.g., cross-coupling or cycloaddition) under varied conditions. Employ dose-response curves to quantify IC50 or turnover frequency (TOF) . Include positive/negative controls and triplicate runs to ensure reproducibility.

Advanced Research Questions

Q. What computational methods are suitable for predicting reaction pathways and intermediates during synthesis?

Leverage quantum chemical calculations (DFT or ab initio) to map potential energy surfaces and identify transition states. Software like Gaussian or ORCA can model the nucleophilic acyl substitution between the pyridazine carbonyl and azetidine amine . Pair this with molecular dynamics (MD) simulations in COMSOL Multiphysics to simulate solvent effects and reaction kinetics .

Q. How can contradictory data in reaction yield or stereochemical outcomes be resolved?

Analyze inconsistencies using multivariate statistical tools (e.g., PCA or PLS regression) to isolate confounding variables . For stereochemical discrepancies, perform vibrational circular dichroism (VCD) or NMR-derived NOE experiments to reassign configurations . Cross-validate with theoretical models (e.g., DFT-optimized geometries) to reconcile experimental and computational data .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex systems?

- Isotopic labeling : Track metabolic or catalytic pathways using 13C/15N isotopes.

- In situ spectroscopy : Monitor real-time interactions in biological membranes or catalytic surfaces via surface-enhanced Raman spectroscopy (SERS) .

- Machine learning : Train models on activity data to predict binding sites or reactive hotspots .

Q. How can AI-driven platforms enhance the design of derivatives with improved properties?

Integrate generative adversarial networks (GANs) to propose structurally diverse analogs. Use COMSOL Multiphysics for multiphysics simulations to predict solubility, stability, or diffusion coefficients . Validate predictions with automated synthesis robots to iteratively refine the design .

Q. What methodologies address challenges in scaling up the synthesis without compromising stereochemical integrity?

- Continuous-flow reactors : Minimize side reactions by controlling residence time and mixing efficiency .

- Process analytical technology (PAT) : Implement inline UV/Vis or Raman probes for real-time quality control .

- DoE-guided optimization : Use response surface methodology (RSM) to balance scalability and enantiomeric excess .

Q. How can researchers integrate experimental and computational data to refine reaction mechanisms?

Adopt the ICReDD framework , which combines quantum chemical reaction path searches with experimental validation. For example, compute transition states for key steps (e.g., cyclization or acyl transfer) and correlate with kinetic isotope effects (KIE) from experiments . Use Bayesian optimization to iteratively update computational models with new data .

Q. What advanced statistical approaches are recommended for analyzing non-linear relationships in reaction data?

- Artificial neural networks (ANNs) : Model complex interactions between variables (e.g., temperature vs. catalyst decay) .

- Kriging interpolation : Predict optimal conditions in multi-dimensional parameter spaces .

- Sensitivity analysis : Rank variables by impact on yield or selectivity using Sobol indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.